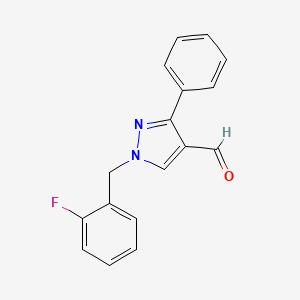

1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as 2FBPC, is an aldehyde compound commonly used in scientific research. It is a building block for chemical synthesis and has been used in many studies to investigate the mechanism of action of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The scope and limitations of the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines have been explored to synthesize substituted 1H-pyrazolo[3,4-b]quinolines. These compounds are characterized by high fluorescence intensity and have been tested as emitters for organic light-emitting diodes (OLEDs). This method offers good yields and high selectivity, presenting an alternative to existing procedures for the preparation of these nitrogen heterocycles with fluorine-containing substituents (Szlachcic et al., 2017).

Structural and Optical Properties

Research on the infrared spectrum, structural, and optical properties, alongside molecular docking studies, have provided insights into the molecular structure and vibrational frequencies of similar compounds. Such studies suggest potential applications in nonlinear optics due to their high fluorescence and stability, as well as potential phosphodiesterase inhibitory activity (Mary et al., 2015).

Antimicrobial and Biological Activity

Novel chitosan Schiff bases derived from heterocyclic moieties of pyrazole compounds, including those similar to "1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde," have been synthesized and characterized. These compounds showed promising antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, without exhibiting cytotoxic activity (Hamed et al., 2020).

Application in Organic Electronics

The development of highly fluorescent dyes containing a pyrazolylpyrene (pyrazoolympicene) chromophore for potential application in sensing acidic fluorophore environments highlights the versatility of pyrazole derivatives in materials science. The synthesized compounds exhibit bright fluorescence and substantial changes in emission spectra upon protonation, indicating their potential as sensory materials in organic electronics (Wrona-Piotrowicz et al., 2022).

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPRUYPJWNVVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)